molecular formula C11H13N3O4 B14244750 Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]- CAS No. 499769-07-2

Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]-

Cat. No.: B14244750
CAS No.: 499769-07-2
M. Wt: 251.24 g/mol
InChI Key: DLUZGYBTILZKED-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]- is a complex organic compound with a molecular formula of C11H13N3O4 . This compound is characterized by its aromatic ring structure, which is substituted with various functional groups, including an amino group, a carboxylic acid group, and an amide linkage. It is a derivative of benzoic acid and is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]- can be achieved through a one-pot method. This involves the reaction of 2-aminobenzoic acid with oxalyl chloride, followed by the addition of 2-aminoethylamine . The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves a base-promoted aerobic cascade reaction. This method is efficient and environmentally friendly, providing high yields and good substrate universality . The process involves the formation of multiple bonds in a sequential manner, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nitric acid (HNO3), halogens (Cl2, Br2).

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

499769-07-2

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

2-[[2-(2-aminoethylamino)-2-oxoacetyl]amino]benzoic acid

InChI

InChI=1S/C11H13N3O4/c12-5-6-13-9(15)10(16)14-8-4-2-1-3-7(8)11(17)18/h1-4H,5-6,12H2,(H,13,15)(H,14,16)(H,17,18)

InChI Key

DLUZGYBTILZKED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NCCN

Origin of Product

United States

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